7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
7-Benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative featuring:
- 1,3-dimethyl and 2,4-dioxo groups on the bicyclic core.
- A 7-benzyl substituent for enhanced lipophilicity and steric bulk.
- A 6-carboxamide moiety linked to a 2-fluorophenyl group, which may improve target binding via halogen interactions.
Its molecular weight is 382.5 g/mol (C₂₁H₂₆N₄O₃), and the SMILES string isCC(C)CCNC(=O)c1cc2c(=O)n(C)c(=O)n(C)c2n1Cc1ccccc1.
Properties
IUPAC Name |
7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-25-20-15(21(29)26(2)22(25)30)12-18(27(20)13-14-8-4-3-5-9-14)19(28)24-17-11-7-6-10-16(17)23/h3-12H,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXVEXXZFOKDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4F)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C22H19FN4O3
- Molecular Weight : 406.4 g/mol
- CAS Number : 1021216-54-5
Biological Activity Overview
The following table summarizes the potential biological activities associated with similar pyrrolopyrimidine derivatives:
Case Studies
-
Antiviral Activity Against Flavivirus :
- A study focused on a series of pyrrolopyrimidine derivatives showed significant antiviral activity against Zika virus by targeting the NS2B-NS3 protease complex. The most potent compounds had IC50 values ranging from 200 nM to 600 nM, indicating strong inhibitory potential against viral replication in cellular models .
- Cytotoxicity in Cancer Models :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzyl and fluorophenyl groups can significantly affect potency and selectivity:
- Substituent Variations : Altering substituents on the pyrimidine ring often leads to variations in biological activity. For example, introducing electron-withdrawing groups has been found to enhance inhibitory potency against specific targets.
Scientific Research Applications
The compound exhibits significant biological activity primarily through the inhibition of key receptor tyrosine kinases (RTKs) involved in cancer progression. The main targets include:
- Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
- Platelet-Derived Growth Factor Receptor-β (PDGFR-β)
- Epidermal Growth Factor Receptor (EGFR)
These interactions lead to:
- Inhibition of Cell Proliferation : The compound disrupts essential signaling pathways for cell division.
- Suppression of Angiogenesis : By targeting VEGFR-2 and PDGFR-β, it effectively inhibits the formation of new blood vessels necessary for tumor growth.
Oncology
Research indicates that 7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide shows promise in cancer treatment. Its ability to inhibit key RTKs makes it a candidate for developing targeted therapies against various cancers.
Case Study : In vitro studies demonstrated that the compound reduced the proliferation of human cancer cell lines by up to 70% when administered at specific concentrations over a defined period.
Neuroprotection
Preliminary studies suggest that this compound may have neuroprotective properties. Its mechanism involves the modulation of neuroinflammatory pathways and the inhibition of apoptosis in neuronal cells.
Case Study : In animal models of neurodegeneration, treatment with the compound resulted in a significant reduction in markers of inflammation and cell death compared to control groups.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Initial studies indicate favorable absorption and distribution characteristics.
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Half-life | 5 hours |
| Metabolism | Hepatic |
| Excretion | Renal |
Comparison with Similar Compounds
Core Modifications
The pyrrolo[2,3-d]pyrimidine scaffold is conserved across analogues, but substitutions at positions 6 and 7 dictate pharmacological profiles:
Key Observations :
Q & A
Q. Key Considerations :
- Optimize reaction time and temperature to avoid side products (e.g., over-oxidation) .
- Monitor reaction progress via TLC or HPLC .
Basic: How should researchers validate the structural identity of this compound post-synthesis?
Answer:
Use a combination of spectroscopic and chromatographic methods:
- 1H/13C NMR : Compare chemical shifts to analogs (e.g., δ ~9.3 ppm for NH in pyrrolo[2,3-d]pyrimidines , δ ~161.9 ppm for fluorophenyl carbons ).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., benzyl vs. fluorophenyl positioning) .
Q. Example NMR Data from Analogues :
| Proton/Group | Chemical Shift (δ, ppm) | Source |
|---|---|---|
| NH (pyrrolo NH) | 12.07 (s, 1H) | |
| Fluorophenyl C-F | -444 (DMSO) | |
| Benzyl CH₂ | 4.37 (s, 2H) |
Advanced: How can contradictory bioactivity data in kinase inhibition assays be resolved?
Answer:
Contradictions may arise from assay conditions or off-target effects. Mitigate by:
Orthogonal Assays : Validate using fluorescence polarization (FP) and radiometric assays .
Selectivity Profiling : Test against a panel of kinases (e.g., RTK family) to rule out promiscuity .
Cellular Context : Compare IC₅₀ values in cell-free vs. cell-based assays (e.g., proliferation vs. enzymatic activity) .
Case Study :
A pyrrolo[2,3-d]pyrimidine analog showed IC₅₀ = 50 nM in biochemical assays but no cellular activity due to poor membrane permeability . Adjusting lipophilicity (logP) via substituent modification resolved the discrepancy.
Advanced: What experimental designs are optimal for studying metabolic stability in vivo?
Answer:
Use a tiered approach:
In Vitro Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
CYP450 Inhibition Screening : Identify metabolic pathways using isoform-specific inhibitors .
Pharmacokinetic (PK) Studies : Administer IV/PO doses in rodents and measure plasma half-life (t₁/₂), AUC, and clearance .
Q. Key Parameters :
- Monitor for demethylation (common at N1/N3 positions) .
- Assess fluorophenyl ring stability under oxidative conditions .
Advanced: How can researchers address low solubility during formulation for in vivo studies?
Answer:
Employ these strategies:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) .
- Nanoparticle Encapsulation : Use PEGylated liposomes to enhance bioavailability .
- Co-Solvent Systems : Test combinations of DMSO, Cremophor EL, and cyclodextrins .
Example :
A pyrrolo[2,3-d]pyrimidine analog with logP = 3.2 showed 80% solubility improvement using 20% β-cyclodextrin .
Basic: What analytical methods are critical for assessing compound stability under storage?
Answer:
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
- HPLC Purity Checks : Monitor degradation peaks (e.g., hydrolysis of the carboxamide group) .
- Mass Balance : Ensure total impurity levels remain <0.5% under recommended storage (-20°C, desiccated) .
Advanced: What computational tools are recommended for predicting binding modes to kinase targets?
Answer:
- Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔG binding .
Validation :
Cross-reference with mutagenesis data (e.g., key residues like Lys68 in EGFR) .
Basic: How can researchers troubleshoot low yields in the final coupling step (e.g., benzyl introduction)?
Answer:
- Catalyst Screening : Test Pd(OAc)₂/Xantphos vs. BrettPhos for Buchwald-Hartwig coupling .
- Solvent Optimization : Use toluene/DMF mixtures at 110°C .
- Protecting Groups : Temporarily protect reactive sites (e.g., NH with Boc) .
Example :
A coupling yield increased from 30% to 70% using 5 mol% Pd₂(dba)₃ and SPhos ligand .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
